

Physical and chemical properties of N-(3,5-dibromophenyl)acetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(3,5-dibromophenyl)acetamide

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An In-depth Technical Guide to N-(3,5-dibromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **N-(3,5-dibromophenyl)acetamide**. It includes a detailed experimental protocol for its synthesis via the acetylation of 3,5-dibromoaniline and discusses the potential biological activities of this class of compounds.

Core Chemical Information

N-(3,5-dibromophenyl)acetamide is a halogenated aromatic amide. Its structure consists of a benzene ring substituted with two bromine atoms at the meta positions (3 and 5) and an acetamido group at position 1. This compound is also known by synonyms such as 1-acetamido-3,5-dibromobenzene and N-Acetyl 3,5-dibromoaniline.^{[1][2]}

Table 1: Chemical Identity of **N-(3,5-dibromophenyl)acetamide**

Identifier	Value	Reference
IUPAC Name	N-(3,5-dibromophenyl)acetamide	[1]
CAS Number	119430-40-9	[1][2]
Molecular Formula	C ₈ H ₇ Br ₂ NO	[1][2]
Molecular Weight	292.96 g/mol	[2]
Canonical SMILES	<chem>CC(=O)NC1=CC(=CC(=C1)Br)Br</chem>	[1]
InChI Key	NHDWYJQAQKUDHW-UHFFFAOYSA-N	[1]

Physical and Chemical Properties

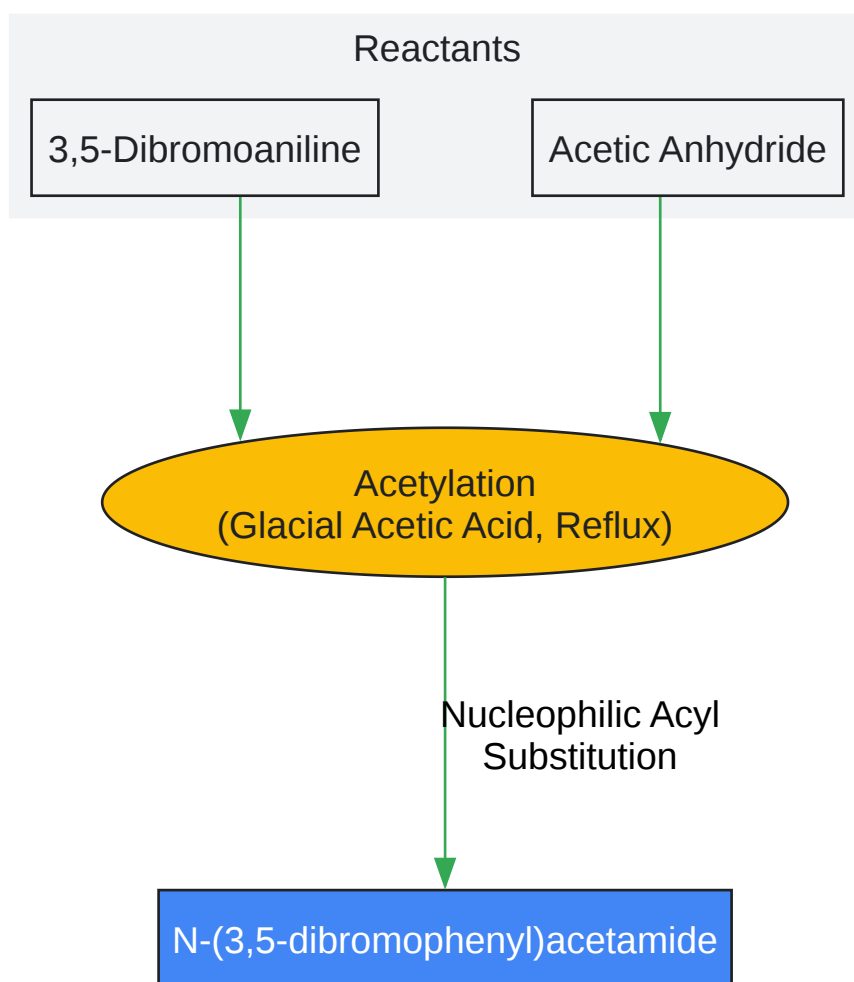
Experimental data on the physical properties of **N-(3,5-dibromophenyl)acetamide**, such as melting and boiling points, are not readily available in the surveyed literature. However, properties can be inferred from related compounds and computational models. Like other acetanilide derivatives, it is expected to be a solid at room temperature with low solubility in water and better solubility in organic solvents like ethanol, acetone, and dichloromethane.

Table 2: Physical and Computed Properties of **N-(3,5-dibromophenyl)acetamide**

Property	Value / Description	Reference / Note
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Appearance	Expected to be a crystalline solid	Based on analogous compounds
Solubility	Expected to have limited solubility in water and be soluble in polar organic solvents.	Based on analogous compounds
XLogP3	3.3	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Topological Polar Surface Area	29.1 Å ²	[1]

Synthesis of N-(3,5-dibromophenyl)acetamide

The primary synthetic route to **N-(3,5-dibromophenyl)acetamide** is the nucleophilic acyl substitution (acetylation) of 3,5-dibromoaniline using an acetylating agent such as acetic anhydride or acetyl chloride. The following diagram illustrates this general workflow.



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Synthesis workflow for **N-(3,5-dibromophenyl)acetamide**.

Experimental Protocol: Acetylation of 3,5-Dibromoaniline

This protocol details the synthesis of **N-(3,5-dibromophenyl)acetamide** from 3,5-dibromoaniline and acetic anhydride.

Materials:

- 3,5-Dibromoaniline
- Acetic Anhydride

- Glacial Acetic Acid
- Deionized Water
- Ethanol (for recrystallization)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Buchner funnel and filter flask
- Beakers and Erlenmeyer flasks

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromoaniline (e.g., 5.0 g, 19.9 mmol).
- **Solvent Addition:** Add 30 mL of glacial acetic acid to the flask. Stir the mixture until the aniline is fully dissolved.
- **Reagent Addition:** Slowly add acetic anhydride (e.g., 2.2 mL, 23.9 mmol, 1.2 equivalents) to the solution while stirring.
- **Reaction:** Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with stirring for approximately 1-2 hours.
- **Precipitation:** After the reaction period, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously. A precipitate should form.
- **Isolation:** Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold deionized water to remove residual acetic acid.

- Purification: Transfer the crude product to a beaker and perform recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the purified **N-(3,5-dibromophenyl)acetamide**.
- Drying: Dry the purified crystals in a vacuum oven or desiccator. Determine the yield and characterize the product using techniques such as melting point analysis and spectroscopy.

Spectral Properties

While experimental spectra for **N-(3,5-dibromophenyl)acetamide** are not widely published, its characteristic spectral features can be predicted based on its functional groups and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for **N-(3,5-dibromophenyl)acetamide**

Spectroscopy	Predicted Feature	Description
^1H NMR	$\delta \sim 2.1\text{-}2.2$ ppm (singlet, 3H)	Corresponds to the acetyl ($-\text{COCH}_3$) protons.
$\delta \sim 7.5\text{-}7.9$ ppm (multiplet, 3H)	Aromatic protons on the dibromophenyl ring. The proton at C4 will appear as a triplet (or triplet-like peak), and the two equivalent protons at C2 and C6 will appear as a doublet (or doublet-like peak).	
$\delta \sim 7.5\text{-}10.0$ ppm (broad singlet, 1H)	Amide (N-H) proton; chemical shift is highly dependent on solvent and concentration.[3]	
^{13}C NMR	$\delta \sim 24\text{-}25$ ppm	Acetyl methyl carbon ($-\text{CH}_3$).
$\delta \sim 120\text{-}140$ ppm	Aromatic carbons. Carbons bonded to bromine (C3, C5) will be downfield, while the carbon bonded to the nitrogen (C1) will also be distinct.	
$\delta \sim 168\text{-}170$ ppm	Carbonyl carbon ($-\text{C}=\text{O}$).	
IR Spectroscopy	$\sim 3300\text{-}3250$ cm^{-1} (sharp)	N-H stretching vibration of the secondary amide.
$\sim 1670\text{-}1650$ cm^{-1} (strong)	C=O stretching vibration (Amide I band).	
$\sim 1550\text{-}1530$ cm^{-1}	N-H bending vibration (Amide II band).	
$\sim 800\text{-}600$ cm^{-1}	C-Br stretching vibrations.	
Mass Spectrometry (EI)	M^+ , $[\text{M}+2]^+$, $[\text{M}+4]^+$ peaks	Molecular ion peaks showing a characteristic isotopic pattern for two bromine atoms ($^{79}\text{Br}/^{81}\text{Br}$ ratio is $\sim 1:1$).

Loss of ketene (-42 Da)	A common fragmentation pathway for acetanilides, leading to a prominent $[M-42]^+$ peak corresponding to the 3,5-dibromoaniline radical cation. [4] [5]
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Loss of Br radical (-79/-81 Da)	Fragmentation involving the cleavage of a C-Br bond.
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Biological Activity and Applications

Specific studies detailing the biological activity of **N-(3,5-dibromophenyl)acetamide** are limited in the public domain. However, the broader class of acetamide derivatives has been extensively investigated in medicinal chemistry and drug discovery. These compounds are known to exhibit a wide range of pharmacological effects, including potential antioxidant, anti-inflammatory, antimicrobial, and antiproliferative activities.[\[6\]](#)

The presence of the dibromophenyl moiety can significantly influence the compound's lipophilicity and its ability to engage in halogen bonding, which may enhance its interaction with biological targets. Therefore, **N-(3,5-dibromophenyl)acetamide** serves as a valuable scaffold and intermediate for the synthesis of more complex molecules with potential therapeutic applications. Further research is required to elucidate any specific biological functions or signaling pathways modulated by this particular compound.

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- To cite this document: BenchChem. [Physical and chemical properties of N-(3,5-dibromophenyl)acetamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b111340#physical-and-chemical-properties-of-n-3-5-dibromophenyl-acetamide]

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